"Ethyl 5-oxo-5-(9-phenanthryl)valerate" CAS number 898752-88-0 properties
"Ethyl 5-oxo-5-(9-phenanthryl)valerate" CAS number 898752-88-0 properties
CAS Number: 898752-88-0
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential biological activities of Ethyl 5-oxo-5-(9-phenanthryl)valerate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
Ethyl 5-oxo-5-(9-phenanthryl)valerate is classified as a γ-keto ester.[1] Its structure incorporates a phenanthrene moiety, a polycyclic aromatic hydrocarbon known for conferring unique electronic and steric properties, and a keto-ester functional group, which makes it a versatile intermediate for further chemical modifications.[1]
| Property | Value | Source |
| CAS Number | 898752-88-0 | [1] |
| Molecular Formula | C₂₁H₂₀O₃ | [2] |
| Molecular Weight | 320.38 g/mol | [3] |
| InChI Key | QSMCWNVREMBRCR-UHFFFAOYSA-N | [1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Predicted Spectroscopic Data
While experimental spectroscopic data for Ethyl 5-oxo-5-(9-phenanthryl)valerate is not publicly available, the following are predicted characteristics based on analogous structures and spectroscopic principles.
| Spectroscopy | Predicted Data |
| ¹H NMR | * Aromatic Protons (phenanthrene): Multiple signals in the range of 7.5-8.8 ppm. The protons closest to the carbonyl group will be shifted downfield. * Ethyl Ester Protons: A quartet around 4.1 ppm (OCH₂) and a triplet around 1.2 ppm (CH₃).[3][4] * Valerate Chain Protons: Triplets around 3.2 ppm (CH₂ adjacent to carbonyl), 2.5 ppm (CH₂ adjacent to ester), and a multiplet around 2.0 ppm for the central CH₂. |
| ¹³C NMR | * Carbonyl Carbons: Ketone C=O around 198-202 ppm; Ester C=O around 172-175 ppm. * Phenanthrene Carbons: Multiple signals in the aromatic region (120-140 ppm). * Ethyl Ester Carbons: OCH₂ around 61 ppm; CH₃ around 14 ppm.[5] * Valerate Chain Carbons: Resonances in the range of 20-40 ppm. |
| IR Spectroscopy | * C=O Stretching (Ketone): Strong absorption band around 1680-1690 cm⁻¹ (conjugated to the aromatic ring).[6] * C=O Stretching (Ester): Strong absorption band around 1730-1740 cm⁻¹.[7] * C-O Stretching (Ester): Absorption in the 1100-1300 cm⁻¹ region. * Aromatic C-H Stretching: Above 3000 cm⁻¹. * Aliphatic C-H Stretching: Below 3000 cm⁻¹. |
| Mass Spectrometry | * Molecular Ion Peak (M⁺): m/z = 320. * Major Fragmentation Peaks: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 275. A prominent peak corresponding to the phenanthroyl cation at m/z = 205. Further fragmentation of the phenanthrene ring is also expected.[8][9] |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route for Ethyl 5-oxo-5-(9-phenanthryl)valerate involves a two-step process: Friedel-Crafts acylation followed by Fischer esterification.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate.
Step 1: Synthesis of 5-oxo-5-(9-phenanthryl)valeric acid (Friedel-Crafts Acylation)
This step involves the acylation of phenanthrene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add glutaric anhydride (1.1 equivalents) portion-wise.
-
After the addition is complete, add a solution of phenanthrene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 5-oxo-5-(9-phenanthryl)valeric acid, can be purified by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate (Fischer Esterification)
The carboxylic acid precursor is then esterified using ethanol in the presence of a strong acid catalyst.[10]
Experimental Protocol:
-
Dissolve 5-oxo-5-(9-phenanthryl)valeric acid (1.0 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-oxo-5-(9-phenanthryl)valerate.
-
Further purification can be achieved by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for Ethyl 5-oxo-5-(9-phenanthryl)valerate, phenanthrene derivatives are known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.[3][4][11][12][13] These activities are often attributed to the ability of the planar aromatic system to intercalate with DNA or interact with protein active sites.
Potential Signaling Pathways
Based on the activities of other phenanthrene compounds, potential signaling pathways that could be modulated by Ethyl 5-oxo-5-(9-phenanthryl)valerate include:
-
Inflammatory Pathways: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), and modulation of transcription factors such as NF-κB.[14]
-
Apoptosis Pathways: Induction of programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
-
Bacterial Growth Inhibition: Disruption of bacterial cell membrane integrity or inhibition of essential enzymes.[4]
Experimental Protocols for Biological Screening
The following are generalized protocols for the preliminary screening of the potential biological activities of Ethyl 5-oxo-5-(9-phenanthryl)valerate.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability.[11]
Experimental Workflow:
Caption: General workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of Ethyl 5-oxo-5-(9-phenanthryl)valerate and incubate for a further 24 to 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This in vitro assay screens for anti-inflammatory activity by assessing the inhibition of heat-induced protein denaturation.[15]
Methodology:
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Incubate the mixture at 37 °C for 20 minutes.
-
Induce denaturation by heating at 72 °C for 5 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Diclofenac sodium can be used as a positive control. A decrease in turbidity indicates inhibition of protein denaturation.
Antibacterial Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[16]
Experimental Workflow:
Caption: Workflow for the broth microdilution antibacterial assay.
Methodology:
-
Perform serial dilutions of Ethyl 5-oxo-5-(9-phenanthryl)valerate in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl valerate(539-82-2) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl valerate | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 13. 9-Acetylphenanthrene | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
